molecular formula C8H11NO3S B12648064 Ammonium vinylbenzenesulphonate CAS No. 51898-85-2

Ammonium vinylbenzenesulphonate

Cat. No.: B12648064
CAS No.: 51898-85-2
M. Wt: 201.25 g/mol
InChI Key: IVKZBYBXOFUZME-UHFFFAOYSA-N
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Description

Ammonium vinylbenzenesulphonate is an organic compound with the molecular formula C8H11NO3S. It is a derivative of vinylbenzene (styrene) where a sulfonate group is attached to the benzene ring, and the sulfonate group is neutralized by an ammonium ion. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium vinylbenzenesulphonate can be synthesized through the sulfonation of vinylbenzene followed by neutralization with ammonium hydroxide. The typical reaction involves the following steps:

    Sulfonation: Vinylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group onto the benzene ring, forming vinylbenzenesulfonic acid.

    Neutralization: The resulting vinylbenzenesulfonic acid is then neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Continuous sulfonation of vinylbenzene using sulfur trioxide in a controlled environment.
  • Efficient neutralization with ammonium hydroxide in large reactors.
  • Purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium vinylbenzenesulphonate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polystyrene sulfonate, a polymer with applications in ion exchange resins and water treatment.

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Polystyrene Sulfonate: A major product from polymerization.

    Substituted Derivatives: Products from nucleophilic substitution reactions.

Scientific Research Applications

Ammonium vinylbenzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion exchange resins and as a catalyst support.

    Biology: Polystyrene sulfonate derived from this compound is used in biomedical applications, including drug delivery systems and as anticoagulants.

    Medicine: Investigated for its potential in drug formulations and as a component in medical devices.

    Industry: Utilized in water treatment processes, as a dispersant in paints and coatings, and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of ammonium vinylbenzenesulphonate primarily involves its ability to undergo polymerization and form polystyrene sulfonate. The sulfonate groups in the polymer interact with various ions and molecules, making it effective in ion exchange and as a dispersant. The molecular targets include ionic species in solutions, and the pathways involve ion exchange and adsorption processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium vinylbenzenesulfonate: Similar structure but with sodium as the counterion.

    Potassium vinylbenzenesulfonate: Similar structure but with potassium as the counterion.

Uniqueness

Ammonium vinylbenzenesulphonate is unique due to the presence of the ammonium ion, which can impart different solubility and reactivity characteristics compared to its sodium and potassium counterparts. This makes it suitable for specific applications where ammonium ions are preferred.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial processes. Understanding its preparation, reactions, and applications can help in developing new materials and technologies.

Properties

CAS No.

51898-85-2

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

azanium;2-ethenylbenzenesulfonate

InChI

InChI=1S/C8H8O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3

InChI Key

IVKZBYBXOFUZME-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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